molecular formula C7H8Cl2FN B1475281 6-Chloro-3-fluoro-2-methylaniline hydrochloride CAS No. 1795458-70-6

6-Chloro-3-fluoro-2-methylaniline hydrochloride

Cat. No. B1475281
CAS RN: 1795458-70-6
M. Wt: 196.05 g/mol
InChI Key: JHTFQDPYQGNAHG-UHFFFAOYSA-N
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Description

6-Chloro-3-fluoro-2-methylaniline hydrochloride is a chemical compound with the molecular formula C7H8ClFNO•HCl . It has a molecular weight of 196.05 g/mol . It is a powder at room temperature .


Molecular Structure Analysis

The IUPAC name for this compound is this compound . The InChI code for this compound is 1S/C7H7ClFN.ClH/c1-4-6(9)3-2-5(8)7(4)10;/h2-3H,10H2,1H3;1H .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a molecular weight of 196.05 g/mol .

Scientific Research Applications

Metabolism Studies

  • Rat Liver Microsomal Metabolism: Research on 2-halogenated 4-methylanilines, closely related to 6-Chloro-3-fluoro-2-methylaniline hydrochloride, reveals insights into the microsomal metabolism processes. These studies include the identification of various metabolites formed from C-hydroxylation and N-hydroxylation, which are key pathways in drug metabolism (Boeren et al., 1992).

Chemical Synthesis and Analysis

  • Synthesis and Crystallography

    The synthesis process of closely related compounds, like 4-Chloro-3-fluoro-2-methylaniline, has been studied. The crystal structure of these compounds is often analyzed to understand their chemical properties and interactions, such as hydrogen bonding and π–π stacking (Mayes et al., 2008).

  • Nucleophilic Displacement Reactions

    Studies on nucleophilic displacement reactions in aromatic systems, involving similar compounds, provide valuable information on the reaction kinetics and mechanisms. Such reactions are fundamental in the synthesis of a wide range of organic compounds (Brewis et al., 1974).

Bioconjugation and Spectroscopy

  • Bioconjugation in Oligonucleotides

    3-Fluoro-6-methylaniline, structurally similar to the compound , has been utilized in the synthesis of oligonucleotides for mercury-mediated base pairing. This demonstrates potential applications in DNA research and molecular biology (Aro-Heinilä et al., 2019).

  • Vibrational Spectroscopy Analysis

    The Fourier transform infrared and FT-Raman spectra of chloro-methylanilines have been extensively studied. These analyses aid in the understanding of the molecular structure and behavior of such compounds (Arjunan & Mohan, 2009).

Synthesis and Biological Activity

  • Synthesis of Derivatives

    Novel oxime derivatives synthesized from chloro-methylanilines have been evaluated for their antioxidant activities. Such studies highlight the potential biological and pharmaceutical applications of these compounds (Topçu et al., 2021).

  • Hydroxylation Studies

    The hydroxylation of halogen and alkyl substituted anilines, closely related to this compound, has been investigated. This is significant in understanding the metabolic pathways and chemical transformations of such compounds (Daly et al., 1968).

Safety and Hazards

The compound has been classified under GHS07 . The hazard statements include H315, H319, and H335 . Precautionary measures include avoiding breathing dust, contact with skin and eyes, and ingestion . It should be used only outdoors or in a well-ventilated area . Contaminated work clothing should not be allowed out of the workplace .

properties

IUPAC Name

6-chloro-3-fluoro-2-methylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H7ClFN.ClH/c1-4-6(9)3-2-5(8)7(4)10;/h2-3H,10H2,1H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHTFQDPYQGNAHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1N)Cl)F.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8Cl2FN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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